molecular formula C13H21NO6S B3232441 (4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid CAS No. 1341035-88-8

(4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid

Cat. No.: B3232441
CAS No.: 1341035-88-8
M. Wt: 319.38 g/mol
InChI Key: OKJKVSKEBWHJLR-OPRDCNLKSA-N
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Description

(4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid is a complex organic compound with a unique structure that includes a thiopyrano[2,3-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid typically involves multiple steps, including the formation of the thiopyrano[2,3-c]pyrrole core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiopyrano[2,3-c]pyrrole core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the isopropyl ester and other functional groups under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfide groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

(4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Binding to enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: Inhibition of specific signaling pathways, resulting in therapeutic effects such as reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid include:

    Thiopyran Derivatives: Compounds with similar thiopyran cores but different functional groups.

    Pyrrole Derivatives: Compounds with pyrrole cores and various substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6S/c1-13(2,3)20-12(17)14-6-9-8(11(15)16)4-5-21(18,19)10(9)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJKVSKEBWHJLR-OPRDCNLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(CCS(=O)(=O)C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](CCS(=O)(=O)[C@@H]2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401104348
Record name Thiopyrano[2,3-c]pyrrole-4,6(2H)-dicarboxylic acid, hexahydro-, 6-(1,1-dimethylethyl) ester, 1,1-dioxide, (4R,4aS,7aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401104348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341035-88-8
Record name Thiopyrano[2,3-c]pyrrole-4,6(2H)-dicarboxylic acid, hexahydro-, 6-(1,1-dimethylethyl) ester, 1,1-dioxide, (4R,4aS,7aS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341035-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiopyrano[2,3-c]pyrrole-4,6(2H)-dicarboxylic acid, hexahydro-, 6-(1,1-dimethylethyl) ester, 1,1-dioxide, (4R,4aS,7aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401104348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid
Reactant of Route 3
(4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid
Reactant of Route 4
(4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid
Reactant of Route 5
(4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid
Reactant of Route 6
(4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid

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